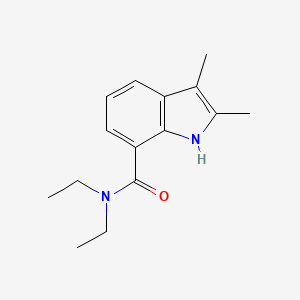
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MQPA is a heterocyclic compound that belongs to the class of quinoline derivatives.
作用機序
The mechanism of action of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is not fully understood. However, studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of MMPs, COX-2, and NOS, which are enzymes that play a crucial role in cancer cell invasion, metastasis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in lab experiments is its low toxicity profile. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in scientific research. One potential direction is in the development of anti-cancer drugs that target MMPs. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could be further studied for its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods for 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could lead to the discovery of new derivatives with improved properties. Overall, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has the potential to be a valuable tool for researchers in various fields of scientific research.
合成法
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide can be synthesized through a three-step process. The first step involves the synthesis of 6-methylquinoline-5-carboxylic acid, which is then converted into 6-methylquinoline-5-carboxamide in the second step. The final step involves the reaction of 6-methylquinoline-5-carboxamide with pyridine-2-carboxylic acid to yield 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide.
科学的研究の応用
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is in the field of cancer research. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide exhibits anti-cancer activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to inhibit the activity of nitric oxide synthase (NOS), which is another enzyme involved in the inflammatory response.
特性
IUPAC Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-15(18-11)16(20)19-14-8-3-7-13-12(14)6-4-10-17-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHTBCSXCHTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)






![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)
